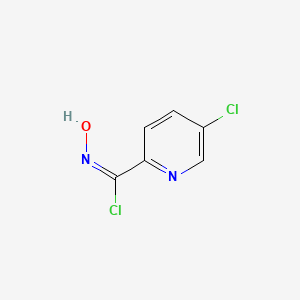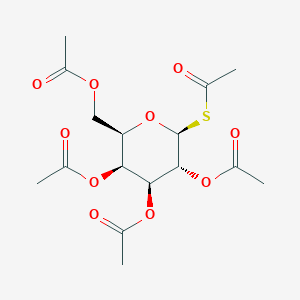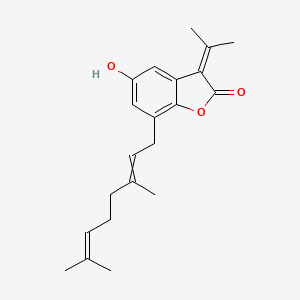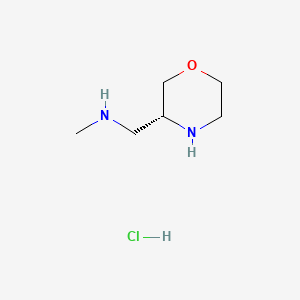
(2E)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group, a chlorine atom, and a carbonimidoyl chloride group attached to a pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride typically involves the chlorination of 5-chloropyridine followed by the introduction of the carbonimidoyl chloride group. The hydroxyl group is then introduced through a hydroxylation reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Chlorination of 5-chloropyridine: This step involves the introduction of a chlorine atom to the pyridine ring. Common reagents used for this reaction include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Introduction of the carbonimidoyl chloride group: This step involves the reaction of the chlorinated pyridine with a suitable carbonimidoyl chloride precursor, such as cyanogen chloride (ClCN) or phosgene (COCl₂).
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through the use of hydroxylating agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Industrial Production Methods
In an industrial setting, the production of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and safety considerations. Industrial production often requires the use of specialized equipment and strict adherence to safety protocols to handle the reactive intermediates and hazardous reagents involved in the synthesis.
化学反応の分析
Types of Reactions
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-hydroxy-(5-chloropyridine)-2-carboxylic acid.
Reduction: The carbonimidoyl chloride group can be reduced to form an amine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the chlorine atom.
Major Products Formed
Oxidation: N-hydroxy-(5-chloropyridine)-2-carboxylic acid.
Reduction: N-hydroxy-(5-chloropyridine)-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxyl group and carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride can be compared with other pyridine derivatives, such as:
N-hydroxy-(5-bromopyridine)-2-carbonimidoyl chloride: Similar structure but with a bromine atom instead of chlorine. The bromine atom can lead to different reactivity and biological activity.
N-hydroxy-(5-fluoropyridine)-2-carbonimidoyl chloride: Similar structure but with a fluorine atom instead of chlorine. The fluorine atom can enhance the compound’s stability and lipophilicity.
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride: Similar structure but with a methyl group instead of chlorine. The methyl group can affect the compound’s solubility and reactivity.
特性
分子式 |
C6H4Cl2N2O |
|---|---|
分子量 |
191.01 g/mol |
IUPAC名 |
(2E)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6+ |
InChIキー |
GBBSGMJSYPKLEZ-UXBLZVDNSA-N |
異性体SMILES |
C1=CC(=NC=C1Cl)/C(=N\O)/Cl |
正規SMILES |
C1=CC(=NC=C1Cl)C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)

![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093910.png)



![[(3R,6S)-6-[[(3aS,6R)-6-acetyloxy-2-methyl-7-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14093928.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093944.png)
